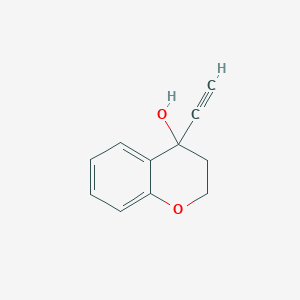
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound with the molecular formula C11H10O2 It is a derivative of benzopyran, featuring an ethynyl group at the 4-position and a hydroxyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydro-2H-1-benzopyran.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 3,4-dihydro-2H-1-benzopyran with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of 4-ethyl-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects could be related to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran: Lacks the ethynyl and hydroxyl groups.
4-ethyl-3,4-dihydro-2H-1-benzopyran: Similar structure but with an ethyl group instead of an ethynyl group.
4-hydroxy-3,4-dihydro-2H-1-benzopyran: Similar structure but without the ethynyl group.
Uniqueness
4-ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
4-Ethynyl-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 2H-1-benzopyran-4-ol, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10O2
- Molecular Weight : 174.2 g/mol
- CAS Number : 7314-15-0
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against colon, lung, and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies revealed its effectiveness against several bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer metabolism and microbial growth.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects.
Study on Cytotoxicity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzopyran compounds and tested their cytotoxicity against different cancer cell lines. The study found that the ethynyl group significantly enhanced the anticancer activity of the benzopyran scaffold .
Antimicrobial Efficacy
Another study focused on the antimicrobial effects of various coumarin derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-ethynyl-2,3-dihydrochromen-4-ol |
InChI |
InChI=1S/C11H10O2/c1-2-11(12)7-8-13-10-6-4-3-5-9(10)11/h1,3-6,12H,7-8H2 |
InChI Key |
YMUOGBXJHWANSE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















